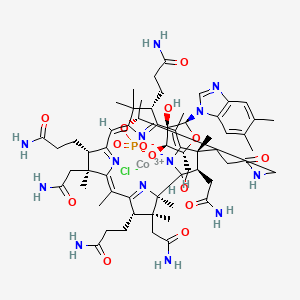
Chlorocobalamin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorocobalamin is a derivative of cobalamin, commonly known as vitamin B12. It is characterized by the presence of a chlorine atom at the 10th position of the corrin ring. This compound is part of the cobalamin family, which plays a crucial role in various biochemical processes, including DNA synthesis and cellular energy production .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chlorocobalamin can be synthesized through the substitution of the axial water ligand in aquacobalamin with a chlorine atom. This process typically involves the reaction of aquacobalamin with hydrochloric acid under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Chlorocobalamin undergoes various chemical reactions, including substitution, oxidation, and reduction. The substitution reactions often involve the replacement of the chlorine atom with other ligands, such as anions or neutral N-donor ligands .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include anions like NO2−, SCN−, and N3−, as well as neutral ligands like pyridine and imidazole.
Oxidation and Reduction: this compound can be oxidized or reduced using appropriate oxidizing or reducing agents, respectively.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various cobalamin derivatives with different axial ligands .
Wissenschaftliche Forschungsanwendungen
Chlorocobalamin has a wide range of applications in scientific research:
Wirkmechanismus
Chlorocobalamin exerts its effects by acting as a cofactor for various enzymes involved in metabolic processes. It primarily targets methionine synthase and L-methylmalonyl-CoA mutase, which are essential for DNA synthesis and cellular energy production . The chlorine atom in this compound influences its binding affinity and reactivity with these enzymes .
Vergleich Mit ähnlichen Verbindungen
Aquacobalamin (Vitamin B12a): Contains a water ligand instead of chlorine.
Cyanocobalamin: Contains a cyano group instead of chlorine.
Methylcobalamin: Contains a methyl group instead of chlorine.
Comparison: Chlorocobalamin is unique due to the presence of the chlorine atom, which affects its chemical properties and reactivity. Compared to aquacobalamin, this compound has a lower pKa value, indicating a stronger binding affinity for anionic ligands . This makes it a valuable compound for studying the coordination chemistry of cobalamins and their interactions with various ligands .
Eigenschaften
CAS-Nummer |
15041-07-3 |
|---|---|
Molekularformel |
C62H88ClCoN13O14P |
Molekulargewicht |
1364.8 g/mol |
IUPAC-Name |
cobalt(3+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate;chloride |
InChI |
InChI=1S/C62H90N13O14P.ClH.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);1H;/q;;+3/p-3/t31-,34-,35-,36-,37+,41-,52-,53-,56?,57+,59-,60+,61+,62+;;/m1../s1 |
InChI-Schlüssel |
BYLXFSREGROOBJ-UVKKECPRSA-K |
Isomerische SMILES |
CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])O[C@H](C)CNC(=O)CC[C@@]\4([C@H](C5[C@]6([C@@]([C@@H](C(=N6)/C(=C\7/[C@@]([C@@H](C(=N7)/C=C\8/C([C@@H](C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Cl-].[Co+3] |
Kanonische SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Cl-].[Co+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


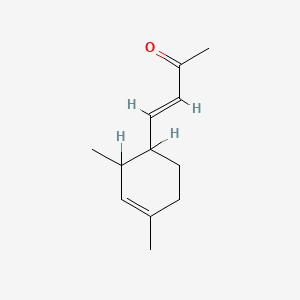
![1,8-Diazaspiro[5.5]undecane-1-ethanol, b-phenyl-, [R-(R*,R*)]-(9CI)](/img/structure/B13730487.png)
![3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethyl]propanamide](/img/structure/B13730488.png)
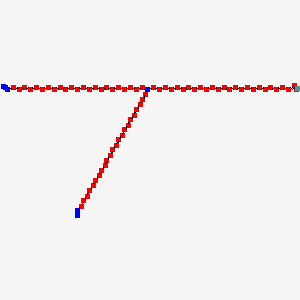
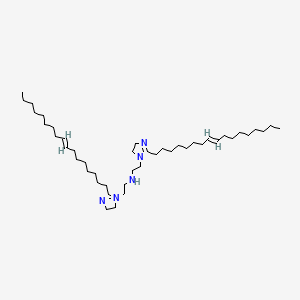
![1-Benzyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine](/img/structure/B13730502.png)
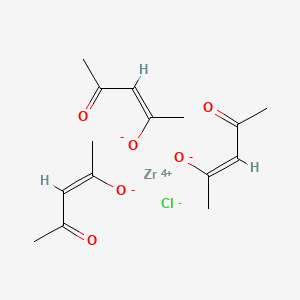
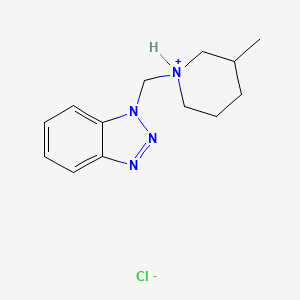
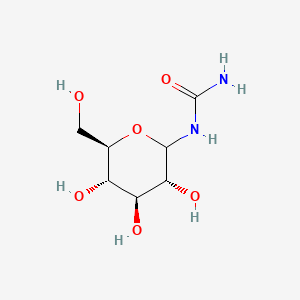


![4-Iodo-N-[2-(5-methoxy-1H-indol-3-yl)-ethyl]-benzamide](/img/structure/B13730549.png)
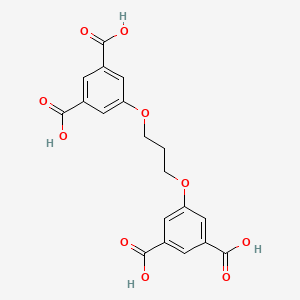
![4-Amino-3-(1h-benzimidazol-2-yl)-5-[(1-methyl-3-piperidinyl)oxy]-2(1h)-quinolinone](/img/structure/B13730558.png)
